molecular formula C₂₃H₃₄O₆ B1140587 3ALPHA-HYDROXY PRAVASTATIN LACTONE CAS No. 85798-96-5

3ALPHA-HYDROXY PRAVASTATIN LACTONE

Cat. No.: B1140587
CAS No.: 85798-96-5
M. Wt: 406.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3ALPHA-HYDROXY PRAVASTATIN LACTONE is a chemical compound with the molecular formula C₂₃H₃₄O₆ and a molecular weight of 406.51. It is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3ALPHA-HYDROXY PRAVASTATIN LACTONE involves several steps, typically starting with the preparation of the core structure followed by functionalization to introduce the hydroxy group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Hydrothermal Carbonization: This method involves the use of high temperatures and pressures to convert organic precursors into the desired compound.

    Classical Organic Synthesis: Traditional organic synthesis methods, such as the use of protecting groups and selective functionalization, are also employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3ALPHA-HYDROXY PRAVASTATIN LACTONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming the corresponding hydrocarbon.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂), alkylating agents like methyl iodide (CH₃I).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce hydrocarbons .

Scientific Research Applications

3ALPHA-HYDROXY PRAVASTATIN LACTONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe for studying biological processes and as a precursor for the synthesis of biologically active compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3ALPHA-HYDROXY PRAVASTATIN LACTONE involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, modulate signaling pathways, and interact with cellular receptors. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxydopamine: Known for its neurotoxic properties and used in research on Parkinson’s disease.

    6-Hydroxynicotinic Acid: Used as a pharmaceutical intermediate and in the synthesis of nitrogen-containing heterocyclic compounds.

Uniqueness

3ALPHA-HYDROXY PRAVASTATIN LACTONE is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(1S,6S,7R,8S)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXABYACWXHFQQ-XAFXHSNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H](C12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901006383
Record name 6-hydroxyisocompactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901006383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85798-96-5
Record name 6-Hydroxyisocompactin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085798965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-hydroxyisocompactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901006383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.